![molecular formula C12H26O6 B12333019 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol CAS No. 50586-59-9](/img/structure/B12333019.png)
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is a chemical compound with the molecular formula C10H22O4. It is also known by other names such as Butoxytriethylene glycol and Triethylene glycol monobutyl ether . This compound is a colorless liquid that is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol typically involves the reaction of butoxyethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of ethylene oxide to butoxyethanol in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and as a surfactant in cleaning products.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, affecting their solubility and reactivity. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the mixing of different substances .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A primary alcohol used as a solvent in paints and inks.
Triethylene glycol monobutyl ether: Similar in structure and used in similar applications.
Uniqueness
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
CAS No. |
50586-59-9 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol |
InChI |
InChI=1S/C12H26O6/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15/h13-15H,2-11H2,1H3 |
InChI Key |
GBDSXXVXXJCALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCO)(COCCO)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


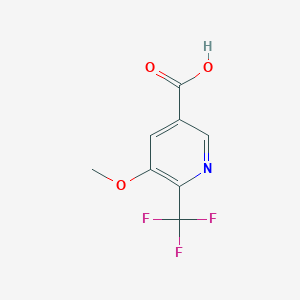
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one](/img/structure/B12332959.png)
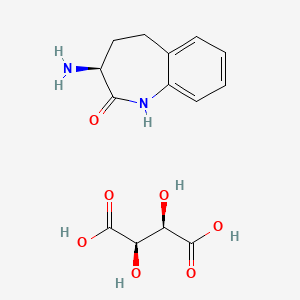
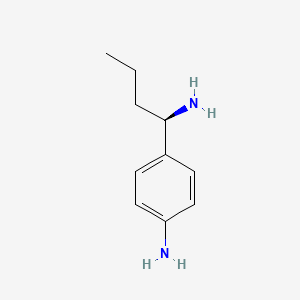
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12332979.png)
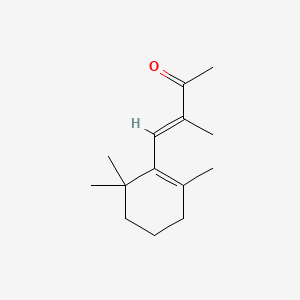
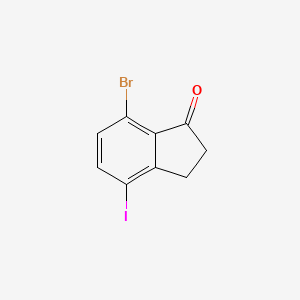
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
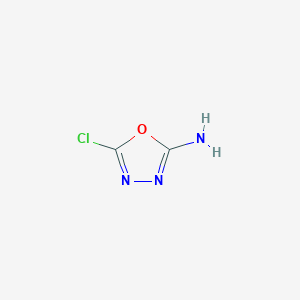
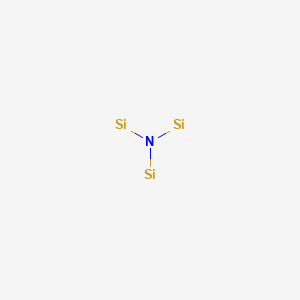
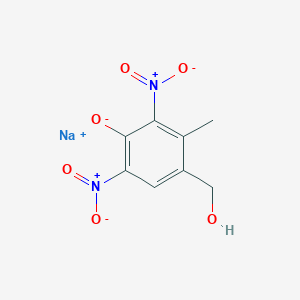
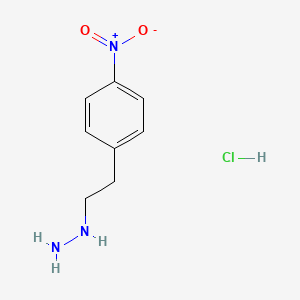
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
